Home > Products > Screening Compounds P72153 > Indium(111)-atn-2
Indium(111)-atn-2 - 119130-46-0

Indium(111)-atn-2

Catalog Number: EVT-1174760
CAS Number: 119130-46-0
Molecular Formula: C50H59GaInN7O17
Molecular Weight: 1210.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Indium(111)-atn-2 falls under the category of radiopharmaceuticals, specifically those used in diagnostic imaging. It is classified as a gamma-emitting agent due to the presence of indium-111, which plays a crucial role in imaging techniques such as single photon emission computed tomography (SPECT) and positron emission tomography (PET).

Synthesis Analysis

The synthesis of Indium(111)-atn-2 involves several key steps:

  1. Production of Indium-111: Indium-111 is produced by bombarding a cadmium target with protons in a cyclotron. This process generates the radioisotope through nuclear reactions.
  2. Purification of Indium-111: Following production, indium-111 is purified from the target material using column chromatography to obtain high-purity indium-111 chloride.
  3. Radiolabeling: The purified indium-111 chloride is then reacted with a suitable ligand (such as a monoclonal antibody or peptide) under controlled conditions. This step is critical as it determines the stability and efficacy of the resulting compound.
  4. Industrial Production Methods: For larger-scale production, automated systems are often employed, along with stringent quality control measures to ensure consistent production of high-purity radiopharmaceuticals.

Technical Parameters

  • Reaction Conditions: The radiolabeling reactions typically occur in buffered solutions at controlled pH levels and temperatures to optimize complexation and stability.
  • Common Reagents: Indium(111)-atn-2 often involves reagents like indium-111 chloride and various chelating agents such as diethylenetriaminepentaacetic acid and 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetraacetic acid.
Molecular Structure Analysis

Indium(111)-atn-2 features a molecular structure that allows for stable complexation with ligands. The core structure includes an indium atom coordinated with ligands that facilitate its binding properties:

  1. Coordination Geometry: The coordination number and geometry depend on the ligand used; common geometries include octahedral or tetrahedral arrangements based on the chelating agents involved.
  2. Ligand Interaction: The ligands typically possess functional groups that enable strong interactions with indium(111), enhancing the stability of the radiolabeled compound.
  3. Stability Factors: The stability of these complexes is influenced by factors such as pH, temperature, and the presence of competing ions or molecules in solution .
Chemical Reactions Analysis

Indium(111)-atn-2 participates in various chemical reactions:

  1. Complexation Reactions: Indium(111) forms stable complexes with ligands that can include diethylenetriaminepentaacetic acid and 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetraacetic acid.
  2. Substitution Reactions: Ligands can be substituted with other chelating agents to modify the properties of the radiopharmaceutical for specific applications.

Reaction Conditions

  • Buffer Systems: Reactions are typically performed in buffered solutions to maintain optimal pH.
  • Temperature Control: Controlled temperatures are maintained during synthesis to ensure reaction efficiency and product stability .
Mechanism of Action

The mechanism of action for Indium(111)-atn-2 involves its ability to bind selectively to biological targets:

  1. Target Binding: Once administered, Indium(111)-atn-2 binds to specific biomolecules (e.g., antibodies or peptides) that target particular cells or tissues.
  2. Imaging Application: The gamma emissions from indium-111 allow for imaging of these targets using gamma cameras or SPECT imaging systems.
  3. Comparison with Other Radiopharmaceuticals: Compared to other radionuclides like gallium-68 or technetium-99m, indium-111 provides unique advantages due to its longer half-life and stable complex formation capabilities .
Physical and Chemical Properties Analysis

Indium(111)-atn-2 exhibits several notable physical and chemical properties:

  1. Half-Life: Approximately 2.8 days, allowing for extended imaging periods without rapid decay.
  2. Solubility: Generally soluble in aqueous solutions when complexed with appropriate ligands.
  3. Stability: The stability of the radiolabeled compound is crucial for its effectiveness in diagnostic applications; this is influenced by the choice of ligand and reaction conditions.
  4. Radiochemical Purity: High radiochemical purity is essential for accurate imaging results; this is typically assessed using techniques like thin-layer chromatography .
Applications

Indium(111)-atn-2 has diverse applications across various scientific fields:

  1. Medical Imaging: Widely used in diagnostic imaging for detecting tumors, infections, and other pathological conditions through SPECT imaging techniques.
  2. Research Applications:
    • In chemistry for synthesizing and characterizing new radiolabeled compounds.
    • In biology for tracking cellular processes and studying biodistribution patterns of labeled biomolecules.
  3. Therapeutic Applications: Potential use in targeted therapy by delivering therapeutic agents directly to diseased tissues while allowing simultaneous imaging .
Introduction to Indium-111 in Radiopharmaceutical Science

Physicochemical Properties of Indium-111

Indium-111 (symbol: ¹¹¹In) is a cyclotron-produced radionuclide synthesized primarily through proton irradiation of cadmium targets. The dominant production route is the ¹¹²Cadmium(p,2n)¹¹¹Indium nuclear reaction, which yields high radionuclidic purity [1]. It decays exclusively by electron capture (EC) to stable Cadmium-111 (Cadmium-111), with a physical half-life of 2.8049 days (67.3 hours). This half-life strikes a practical balance, allowing sufficient time for radiopharmaceutical preparation, biological targeting, and multi-day imaging protocols [1] [8].

During decay, Indium-111 emits two principal gamma photons ideal for SPECT imaging:

  • 171.3 keV (90.2% abundance)
  • 245.4 keV (94.0% abundance)

These medium-energy photons offer favorable tissue penetration while maintaining high detection efficiency in gamma cameras. The absence of particulate radiation (beta or alpha emissions) minimizes unnecessary radiation dose to non-target tissues, enhancing its safety profile for diagnostic use. Table 1 summarizes key decay characteristics [1] [8].

Table 1: Decay Properties of Indium-111

PropertyValue
Half-life (t₁/₂)2.8049 days
Decay modeElectron capture (EC)
Primary gamma emissions171.3 keV (90.2%), 245.4 keV (94.0%)
Daughter productStable Cadmium-111
Specific gamma ray constant3.3 R/hr/mCi at 1 cm

Chemically, Indium-111 exists in the +3 oxidation state (Indium(III)), forming stable, water-soluble complexes with polyaminocarboxylate chelators. Its ionic radius and coordination chemistry resemble other trivalent metals (e.g., Gallium-68, Lutetium-177), facilitating ligand design. However, its higher charge density compared to Gallium-68 demands chelators with enhanced denticity and thermodynamic stability [1] [6] [8].

Historical Evolution of Indium-111 in Nuclear Medicine

Indium-111 entered clinical use in the late 1970s, initially for labeling transferrin and bleomycin to detect malignancies. Its breakthrough came with the development of in vitro leukocyte labeling techniques. In the early 1980s, researchers discovered that Indium-111 complexed with oxyquinoline (oxine) could efficiently label white blood cells without impairing their function. This innovation revolutionized the diagnosis of occult infections, particularly in cases of fever of unknown origin, abdominal abscesses, and osteomyelitis. Indium-111-oxine–labeled leukocytes became the gold standard, offering superior specificity over Gallium-67 citrate due to its direct biological targeting [2] [9].

The 1990s witnessed the rise of Indium-111 in radioimmunoscintigraphy. The 1996 FDA approval of ¹¹¹In-capromab pendetide (ProstaScint®), an anti-prostate-specific membrane antigen monoclonal antibody, marked a milestone for prostate cancer imaging. Despite limitations in spatial resolution, it provided crucial insights into metastatic spread, especially in post-prostatectomy patients with rising prostate-specific antigen levels [3] [7].

Concurrently, Indium-111–labeled somatostatin analogs emerged for neuroendocrine tumor imaging. ¹¹¹In-diethylenetriaminepentaacetic acid-octreotide (OctreoScan®) enabled whole-body assessment of somatostatin receptor expression, guiding therapy and monitoring response. Although largely superseded by Gallium-68–labeled peptides for positron emission tomography, OctreoScan® remains clinically relevant in resource-limited settings [1] [6].

Role of Chelators in Indium-111 Complexation

The radiochemical utility of Indium-111 hinges on chelators that form stable, kinetically inert complexes. These ligands prevent dissociation in vivo, minimizing nonspecific uptake and ensuring target-specific delivery. Three chelators dominate Indium-111 radiochemistry:

  • Oxyquinoline (Oxine):
  • Chemistry: A lipophilic, neutral bidentate chelator (8-hydroxyquinoline).
  • Application: Primarily for cell labeling (leukocytes, platelets). Indium-111-oxine diffuses passively through cell membranes. Intracellularly, the complex dissociates, trapping Indium-111 in the cytoplasm while oxine diffuses out.
  • Advantages: High labeling efficiency (50–80%), minimal impact on cell viability or function.
  • Limitations: Not suitable for directly labeling proteins due to lipophilicity [1] [2].
  • Diethylenetriaminepentaacetic Acid (DTPA):
  • Chemistry: An octadentate polyaminocarboxylate chelator. The cyclic anhydride form (cDTPA) or isothiocyanate benzyl derivative (SCN-Bz-DTPA) facilitates conjugation to antibodies or peptides.
  • Application: Used in antibody-based imaging (e.g., ¹¹¹In-capromab pendetide) and cerebrospinal fluid flow studies (¹¹¹In-DTPA pentetate).
  • Advantages: Rapid complexation, commercial availability.
  • Limitations: Moderate stability in vivo, with transchelation to transferrin possible, leading to liver uptake. SCN-Bz-DTPA derivatives show improved stability over earlier DTPA forms [1] [4] [8].
  • 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA):
  • Chemistry: A macrocyclic 12-membered tetraaza ring with four acetic acid pendant arms, providing octadentate coordination.
  • Application: Preferred for peptide-based radiopharmaceuticals (e.g., somatostatin analogs) due to superior kinetic stability.
  • Advantages: Forms extremely stable complexes with high dissociation constants (log K = 23–25 for Indium-111-DOTA). Reduces liver accumulation compared to DTPA.
  • Limitations: Slower complexation kinetics, requiring heating for optimal yields [1] [6].

Table 2: Key Chelators for Indium-111 Radiopharmaceuticals

ChelatorStructurePrimary ApplicationsKey Advantage
OxineBidentateWhite blood cell labelingCell membrane permeability
DTPALinearAntibody conjugation, CSF studiesRapid complexation
DOTAMacrocyclicPeptide-based imaging (e.g., octreotide)Exceptional in vivo stability

Innovations in linker chemistry further optimize targeting. Polyethylene glycol (PEG) spacers between chelators and targeting vectors (e.g., antibodies) reduce nonspecific binding and hepatic uptake. For example, DTPA-PEG-C225 (anti-EGFR antibody) showed improved biodistribution and tumor-to-background ratios compared to non-PEGylated versions [6].

Significance in Targeted Alpha Therapy

While Indium-111 itself is not an alpha emitter, its role in the development and dosimetry of targeted alpha therapy (TAT) is pivotal. TAT employs alpha-emitting radionuclides (e.g., Actinium-225, Bismuth-213) conjugated to tumor-targeting vectors. Alpha particles (helium nuclei) deliver ultra-high linear energy transfer (LET: ~80 keV/μm) over short ranges (40–100 μm), causing dense ionization and irreparable DNA double-strand breaks. This makes TAT uniquely effective against micrometastases, heterogeneous tumors, and radioresistant cancer stem cells [5].

Indium-111 serves two critical functions in TAT:1. Dosimetric Agent:Indium-111 shares near-identical coordination chemistry with therapeutic radionuclides like Lutetium-177 and Actinium-225. By labeling the same targeting vector (e.g., PSMA-617, DOTATATE) with Indium-111, clinicians perform "surrogate" SPECT imaging to:- Confirm tumor targeting and biodistribution.- Estimate radiation doses to tumors and organs.- Identify patients likely to benefit from alpha therapy.For instance, Indium-111-labeled anti-CD22 monoclonal antibodies predict tumor uptake for subsequent Bismuth-213 therapy in lymphoma [5].

  • Theragnostic Companion:In "matched-pair" theragnostics, Indium-111 diagnostics pair with beta-emitting counterparts (e.g., Yttrium-90 or Lutetium-177). The most established example is ¹¹¹In-ibritumomab tiuxetan (Zevalin® regimen), where Indium-111 imaging precedes Yttrium-90 therapy to ensure correct biodistribution and exclude patients with excessive splenic or renal uptake [1] [5].

Emerging research explores Indium-111 in pretargeted alpha therapy. Here, a bispecific antibody targets tumor antigens while capturing a subsequently administered radiolabeled hapten. Indium-111-labeled haptens verify pretargeting efficiency before administering alpha-emitting analogs, minimizing normal tissue toxicity [5].

Despite the shift toward positron emission tomography theragnostics (e.g., Gallium-68/Lutetium-177), Indium-111 retains relevance where positron emission tomography is unavailable and for applications requiring prolonged imaging over days (e.g., slow-antibody biodistribution) [6] [9].

Properties

CAS Number

119130-46-0

Product Name

Indium(111)-atn-2

IUPAC Name

gallium;3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;indium-111(3+);hydroxide;hydrate

Molecular Formula

C50H59GaInN7O17

Molecular Weight

1210.7 g/mol

InChI

InChI=1S/C50H61N7O15.Ga.In.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;;2*1H2/q;2*+3;;/p-6/i;;1-4;;

InChI Key

UHBWZLWDCQKNAP-XVKFRELOSA-H

SMILES

[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[In+3]

Synonyms

(111)In-ATN-2
ATN-2
indium(111)-ATN-2

Canonical SMILES

[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[In+3]

Isomeric SMILES

[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[111In+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.